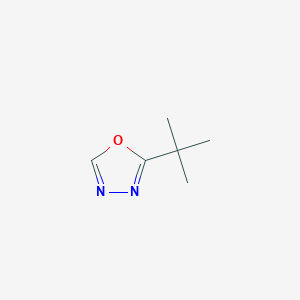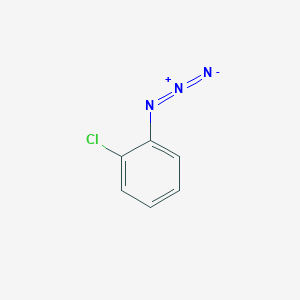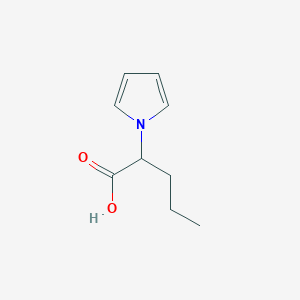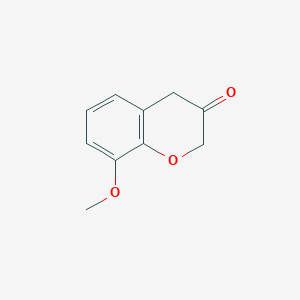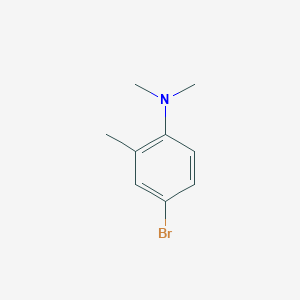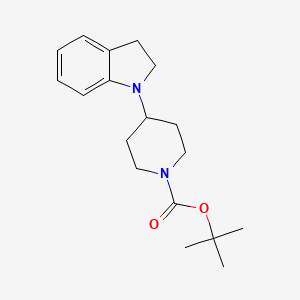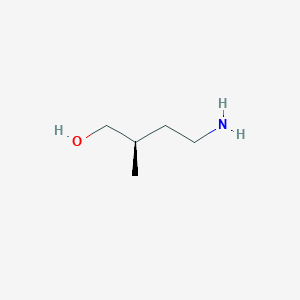![molecular formula C14H20BrN3O4 B1280695 2-[双(叔丁氧羰基)氨基]-5-溴嘧啶 CAS No. 209959-33-1](/img/structure/B1280695.png)
2-[双(叔丁氧羰基)氨基]-5-溴嘧啶
描述
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is an organic compound that features a pyrimidine ring substituted with a bromine atom and a bis(tert-butoxycarbonyl)amino group. This compound is often used in organic synthesis, particularly in the protection of amino groups due to the presence of the tert-butoxycarbonyl (Boc) protecting group.
科学研究应用
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine has several applications in scientific research:
作用机制
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine involves its role as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
It’s known that the compound is used in the synthesis of phosphatidylserine and ornithine , suggesting that it may play a role in the biochemical pathways involving these molecules.
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can be influenced by factors such as temperature and ph .
Result of Action
The molecular and cellular effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine’s action depend on the specific context of its use. In the context of organic synthesis, the compound serves as a protecting group for amines, allowing for selective reactions to occur .
Action Environment
The action, efficacy, and stability of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction .
生化分析
Biochemical Properties
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in reactions that require the protection of amino groups, which is crucial in peptide synthesis. The tert-butoxycarbonyl (Boc) group in the compound acts as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is essential for the stability and specificity of the biochemical reactions involving 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine.
Cellular Effects
The effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups plays a crucial role in maintaining the integrity of proteins and peptides within the cell . This protection ensures that the cellular processes proceed without interference from unwanted reactions, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine exerts its effects through specific binding interactions with biomolecules. The Boc group in the compound binds to amino groups, preventing them from participating in reactions that could lead to the degradation or modification of proteins and peptides . This binding interaction is crucial for the compound’s role in enzyme inhibition or activation and changes in gene expression. By protecting amino groups, 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine ensures the stability and functionality of biomolecules involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions . Over time, the compound may degrade, leading to changes in its interactions with biomolecules and its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . It is crucial to determine the optimal dosage to ensure the compound’s effectiveness while minimizing potential risks.
Metabolic Pathways
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions influence metabolic flux and metabolite levels, impacting the overall metabolic processes within the cell . Understanding these pathways is essential for determining the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine within cells and tissues are critical for its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, maintaining the integrity and functionality of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Bromination: The pyrimidine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Reagents include trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane or methanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Deprotection Reactions: The primary product is the free amine, along with by-products such as carbon dioxide and tert-butyl alcohol.
相似化合物的比较
Similar Compounds
2-[Bis(tert-Butoxycarbonyl)amino]oxyacetic acid: Another compound featuring the Boc protecting group, used for similar purposes in organic synthesis.
N-(tert-Butoxycarbonyl)ethanolamine: Utilized for protecting amino groups in various synthetic applications.
Uniqueness
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is unique due to its combination of a brominated pyrimidine ring and a Boc-protected amino group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of amino groups are required .
属性
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKYABNFMXOTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475066 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209959-33-1 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


